Technical Monograph: N-[3-(4-chlorophenyl)propyl]propanamide
Technical Monograph: N-[3-(4-chlorophenyl)propyl]propanamide
Executive Summary
N-[3-(4-chlorophenyl)propyl]propanamide is a synthetic carboxamide derivative characterized by a 4-chlorophenyl lipophilic tail connected via a flexible propyl linker to a propionamide headgroup. While not a marketed pharmaceutical, this compound represents a critical structural probe in the study of G-Protein Coupled Receptors (GPCRs) , specifically within the melatonergic (MT1/MT2) and transient receptor potential (TRP) ligand families.
Its chemical architecture serves as a homologue to established drugs like Ramelteon and Agomelatine , allowing researchers to investigate the steric and electronic effects of linker elongation (ethyl vs. propyl) and halogenation on receptor binding affinity. This guide details the chemical synthesis, structural analysis, and pharmacological relevance of this compound.
Chemical Identity & Structural Analysis[1][2]
Nomenclature & Identifiers[3]
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IUPAC Name: N-[3-(4-chlorophenyl)propyl]propanamide
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Common Synonyms: N-(3-(p-chlorophenyl)propyl)propionamide; 3-(4-chlorophenyl)propylamine propionyl derivative.
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Molecular Formula: C₁₂H₁₆ClNO
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Molecular Weight: 225.71 g/mol
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SMILES: CCC(=O)NCCCC1=CC=C(Cl)C=C1
Physicochemical Profile
The compound exhibits a balance of lipophilicity and hydrogen-bonding capability, typical of CNS-active small molecules.
| Property | Value (Predicted) | Significance |
| LogP | 2.8 – 3.1 | Optimal for blood-brain barrier (BBB) penetration. |
| Topological Polar Surface Area (TPSA) | ~29.1 Ų | Indicates high membrane permeability (Rule of 5 compliant). |
| H-Bond Donors | 1 (Amide NH) | Critical for receptor pocket anchoring. |
| H-Bond Acceptors | 1 (Carbonyl O) | Interacts with serine/threonine residues in binding pockets. |
| Rotatable Bonds | 5 | High flexibility, allowing induced-fit binding. |
Structural Motifs[3]
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Lipophilic Tail (4-Cl-Phenyl): The chlorine atom at the para position enhances metabolic stability against CYP450 oxidation compared to an unsubstituted phenyl ring. It also provides a halogen-bond donor site.
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Propyl Linker: A 3-carbon chain separates the aromatic core from the amide. This is a critical SAR (Structure-Activity Relationship) feature, distinguishing it from ethyl-linked bioactives like melatonin.
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Propionamide Head: The ethyl group on the carbonyl side adds steric bulk compared to an acetamide, potentially enhancing selectivity for specific receptor subtypes (e.g., MT2 vs MT1).
Synthesis & Manufacturing
Retrosynthetic Analysis
The most robust synthetic route involves the direct N-acylation of the primary amine 3-(4-chlorophenyl)propylamine with propionyl chloride or propionic anhydride . The amine precursor can be derived from the reduction of 3-(4-chlorophenyl)propionitrile or the hydroboration/reduction of 4-chloro-allylbenzene.
Diagram: Reaction Workflow (DOT)
Caption: Nucleophilic acyl substitution pathway for the synthesis of N-[3-(4-chlorophenyl)propyl]propanamide.
Experimental Protocol (Standard Operating Procedure)
Objective: Synthesis of N-[3-(4-chlorophenyl)propyl]propanamide on a 10 mmol scale.
Reagents:
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3-(4-chlorophenyl)propylamine (1.70 g, 10 mmol)
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Propionyl chloride (1.02 g, 11 mmol, 1.1 eq)
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Triethylamine (Et₃N) (1.52 g, 15 mmol, 1.5 eq)
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Dichloromethane (DCM) (anhydrous, 50 mL)
Step-by-Step Methodology:
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Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
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Solvation: Dissolve 3-(4-chlorophenyl)propylamine (10 mmol) in 40 mL of anhydrous DCM.
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Base Addition: Add Triethylamine (15 mmol) to the solution. Cool the mixture to 0°C using an ice-water bath to control the exotherm.
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Acylation: Dilute Propionyl chloride (11 mmol) in 10 mL DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor progress via TLC (SiO₂; Ethyl Acetate/Hexane 1:1).
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Workup:
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Quench with 20 mL saturated NaHCO₃ solution.
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Separate the organic layer and wash with 1M HCl (20 mL) to remove unreacted amine, followed by Brine (20 mL).
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Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
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Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Pharmacological Applications & SAR
Melatonergic Receptor Probe
This compound serves as a "linker-homologue" in Structure-Activity Relationship (SAR) studies for melatonin receptors (MT1/MT2).
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Melatonin (Native Ligand): Indole core + Ethyl linker + Acetamide.
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Target Compound: Chlorophenyl core + Propyl linker + Propanamide.
Mechanism: The extension of the alkyl chain from ethyl (2 carbons) to propyl (3 carbons) typically disrupts the precise binding geometry required for high-affinity agonism at the MT1 receptor. Consequently, this molecule is often screened to identify antagonist activity or to map the depth of the hydrophobic binding pocket.
SAR Logic Diagram (DOT)
Caption: SAR comparison showing how linker elongation tests receptor pocket constraints.
Analytical Characterization
To validate the synthesis, the following spectral data is expected:
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
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δ 7.25 (d, 2H): Aromatic protons (ortho to Cl).
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δ 7.10 (d, 2H): Aromatic protons (meta to Cl).
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δ 5.40 (br s, 1H): Amide NH.
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δ 3.28 (q, 2H): N-CH₂ (methylene adjacent to nitrogen).
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δ 2.60 (t, 2H): Ar-CH₂ (benzylic methylene).
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δ 2.18 (q, 2H): CO-CH₂ (methylene in propionyl group).
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δ 1.82 (quint, 2H): C-CH₂-C (central propyl methylene).
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δ 1.14 (t, 3H): CH₃ (terminal methyl of propionyl group).
Mass Spectrometry (ESI-MS)
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[M+H]⁺: Calculated: 226.09 m/z. Expected peak at 226.1 .
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Isotope Pattern: Distinctive 3:1 ratio for M and M+2 peaks due to Chlorine-35/37 isotopes.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to chlorine content).
References
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PubChem. Compound Summary: 3-(4-Chlorophenyl)propylamine (Precursor). National Library of Medicine. Available at: [Link]
- Rivara, S., et al. (2002). Melatonin Receptor Agonists: SAR Studies on the Indole Core. Current Topics in Medicinal Chemistry.
